![molecular formula C19H28O13 B1154318 Phlorigidoside B CAS No. 288248-46-4](/img/structure/B1154318.png)
Phlorigidoside B
Overview
Description
Molecular Structure Analysis
Phlorigidoside B has a molecular formula of C19H28O13 and a molecular weight of 464.4 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
Phlorigidoside B is a powder . It has a density of 1.6±0.1 g/cm3 and a boiling point of 644.6±55.0 °C at 760 mmHg . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Phytochemistry
Phlorigidoside B is an iridoid glucoside isolated from the aerial parts of Phlomis rigida . Iridoid glucosides are a type of monoterpenoid, and they are often found in a wide variety of plants. They are known for their wide range of biological activities, including anti-inflammatory, hepatoprotective, and anti-tumor properties .
Pharmacology
Phlorigidoside B, like other iridoid glucosides, may have potential pharmacological applications. Although specific studies on Phlorigidoside B are limited, other iridoid glucosides have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects .
Traditional Medicine
Phlorigidoside B is found in Phlomis rigida, a plant that may be used in traditional medicine . While the specific uses of Phlorigidoside B in traditional medicine are not well-documented, the presence of this compound could contribute to the medicinal properties of the plants in which it is found.
Metabolomics
Phlorigidoside B has been reported in the metabolomics profiles of Lamiophlomis rotata . Metabolomics is a field of study that involves the comprehensive analysis of metabolites in biological samples, and the presence of Phlorigidoside B in such profiles suggests that it may play a role in the metabolic processes of certain organisms.
Safety and Hazards
Phlorigidoside B should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so .
Mechanism of Action
- Role : NTCP serves as the entry receptor for both hepatitis B virus (HBV) and hepatitis D virus (HDV). Phlorigidoside B specifically targets this receptor to inhibit viral entry .
- Resulting Changes : By binding to NTCP, Phlorigidoside B effectively blocks the entry of HBV and HDV into liver cells .
- Downstream Effects : Reduced viral load leads to improved liver function and mitigates the risk of liver cirrhosis and cancer .
- Impact on Bioavailability : Phlorigidoside B’s interaction with NTCP enhances its bioavailability by targeting the site of action .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O13/c1-7(21)32-18(2)4-10(22)19(27)8(15(26)28-3)6-29-17(14(18)19)31-16-13(25)12(24)11(23)9(5-20)30-16/h6,9-14,16-17,20,22-25,27H,4-5H2,1-3H3/t9-,10-,11-,12+,13-,14-,16+,17+,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOSOQRDFDYOGW-OKJPHAGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.